molecular formula C7H7ClS B7895812 2-Chloro-5-(prop-1-en-2-yl)thiophene

2-Chloro-5-(prop-1-en-2-yl)thiophene

Cat. No.: B7895812
M. Wt: 158.65 g/mol
InChI Key: IUFGDQVHPWPKKZ-UHFFFAOYSA-N
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Description

2-Chloro-5-(prop-1-en-2-yl)thiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chlorine atom and a methylethenyl group attached to the thiophene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(prop-1-en-2-yl)thiophene typically involves the chlorination of 5-(1-methylethenyl)thiophene. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom with a chlorine atom at the 2-position of the thiophene ring. Common reagents used in this process include chlorine gas or other chlorinating agents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and optimized reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(prop-1-en-2-yl)thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used to replace the chlorine atom.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-(prop-1-en-2-yl)thiophene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(prop-1-en-2-yl)thiophene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorothiophene: Lacks the methylethenyl group.

    5-(1-Methylethenyl)thiophene: Lacks the chlorine atom.

    2-Bromo-5-(1-methylethenyl)thiophene: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

2-Chloro-5-(prop-1-en-2-yl)thiophene is unique due to the presence of both the chlorine atom and the methylethenyl group, which confer specific reactivity and properties. This combination allows for unique chemical transformations and applications that are not possible with the similar compounds listed above.

Properties

IUPAC Name

2-chloro-5-prop-1-en-2-ylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClS/c1-5(2)6-3-4-7(8)9-6/h3-4H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFGDQVHPWPKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 80 mL of 3M methyl magnesium bromide in ether was added to a solution of 32 g of 2-acetyl-5-chlorothiophene in 400 mL of ether at 0° to 10° C. After being stirred for 1 hour at 25° C., the reaction mixture was poured onto saturated aq NH4Cl, washed with brine, dried (MgSO4), and concentrated. The crude carbinol was dissolved in 400 mL of 1-chlorobutane, 0.5 g of potassium hydrogen sulfate was added, and the mixture was heated at reflux with a water separator until the distillate was clear. The reaction mixture was washed with aq. NaHCO3, dried (MgSO4), and concentrated after first adding 0.1 g of 4-t-butyl catechol. Distillation at 90° at aspirator pressure afforded the title compound as a yellow oil. 1H NMR (CDCl3): δ2.08 (s, 3H), 4.95 (s, 1H), 5.25 (s, 1H), 6.77 (s, 2H).
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400 mL
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